2-Heptanone-1,1,1,3,3-D5 CAS number 24588-56-5
2-Heptanone-1,1,1,3,3-D5 CAS number 24588-56-5
CAS Number: 24588-56-5
Formula:
Chemical Identity & Physicochemical Profile[3][4][5][6][7]
2-Heptanone-1,1,1,3,3-d5 is a site-specifically deuterated isotopologue of methyl amyl ketone. Unlike fully deuterated (perdeuterated) standards, this molecule carries five deuterium atoms located exclusively at the
This specific substitution pattern is not arbitrary; it is engineered to exploit the acidity of
Physicochemical Comparison
| Property | Unlabeled 2-Heptanone | 2-Heptanone-1,1,1,3,3-d5 | Impact on Analysis |
| Molecular Weight | 114.19 g/mol | 119.22 g/mol | +5 Da shift moves parent ion ( |
| Boiling Point | 151 °C | ~150-151 °C | Co-elution in GC is maintained (critical for ISTD). |
| Density | 0.82 g/mL | ~0.86 g/mL | Slight increase due to isotope mass; requires gravimetric prep. |
| Lipophilicity (LogP) | 1.98 | ~1.96 | Negligible difference; extraction efficiency (SPME/LLE) remains identical. |
Synthesis & Isotopic Enrichment Mechanism
The production of CAS 24588-56-5 relies on the Base-Catalyzed Hydrogen-Deuterium Exchange (HDX) mechanism. Because the protons on C1 and C3 are adjacent to the electron-withdrawing carbonyl group, they are acidic (
The Mechanism of Exchange
In the presence of a deuterated solvent (
Figure 1: The cyclic mechanism of base-catalyzed H/D exchange required to synthesize 2-Heptanone-1,1,1,3,3-d5.
Critical Synthesis Note: The
Mass Spectrometry & Analytical Utility
The primary application of 2-Heptanone-d5 is as an Internal Standard (ISTD) for Gas Chromatography-Mass Spectrometry (GC-MS). Its value lies in its unique fragmentation pattern, which eliminates "crosstalk" (isobaric interference) with the native analyte.
The McLafferty Rearrangement Shift
2-Heptanone undergoes a classic McLafferty rearrangement.[4][5] The specific location of the deuterium labels (C1 and C3) fundamentally alters the mass of the resulting fragment ions.
-
Unlabeled Mechanism: The
-hydrogen (from C5) transfers to the oxygen.[6] The bond between C3 ( ) and C4 ( ) cleaves.-
Fragment: Enol of Acetone (
). -
m/z: 58.
-
-
D5-Labeled Mechanism: The
-hydrogen (from C5) is unlabeled ( ). It transfers to the oxygen.[5][6][7] The bond between C3 ( ) and C4 ( ) cleaves.-
Fragment: Enol of Acetone-d5 (
). -
Calculation:
. -
m/z: 63.
-
-Cleavage Shift
The acylium ion is the other dominant fragment.[6]
-
Unlabeled:
m/z 43 . -
D5-Labeled:
m/z 46 .
Conclusion: The +5 Da shift in the parent ion translates to a +5 Da shift in the McLafferty ion (58
Figure 2: Fragmentation pathways showing the mass shift of diagnostic ions. The shift from m/z 58 to 63 is the critical differentiator for quantitation.
Experimental Protocol: Self-Validating Quantification
Context: Quantification of 2-heptanone in biological fluids (e.g., urine, plasma) or food matrices (e.g., cheese volatiles) using Headspace-SPME-GC-MS.
Reagents & Preparation[2][5][6][7][12]
-
Stock Solution: Dissolve 2-Heptanone-d5 in Methanol-OD or Acetonitrile .
-
Warning: Do not store dilute standards in non-deuterated water or methanol for extended periods. The acidic
-protons can back-exchange with the solvent protons, washing out the label (Scrambling).
-
-
Working Standard: Prepare fresh in the sample matrix buffer immediately prior to analysis.
Step-by-Step Workflow
-
Sample Equilibration:
-
Aliquot 2 mL of sample into a 10 mL headspace vial.
-
Add 10
L of 2-Heptanone-d5 working standard (final conc. 500 ppb). -
Add 1g NaCl (salting out effect increases volatility).
-
Seal and incubate at 50°C for 10 min (agitation: 500 rpm).
-
-
SPME Extraction:
-
Insert SPME fiber (DVB/CAR/PDMS recommended for ketones).
-
Expose fiber to headspace for 20 min at 50°C.
-
-
GC-MS Acquisition:
-
Column: DB-Wax or equivalent polar column (separates ketones well).
-
Inlet: 250°C, splitless mode (0.75 min).
-
MS Mode: SIM (Selected Ion Monitoring).
-
Analyte (Native): Target m/z 58; Qualifier m/z 43.
-
ISTD (D5): Target m/z 63; Qualifier m/z 46.
-
-
-
Data Validation (The "Trust" Pillar):
-
Calculate the Response Ratio:
. -
Back-Exchange Check: Monitor m/z 62 and m/z 61 in the ISTD channel. If these peaks appear, the D5 standard has degraded (lost deuterium to the solvent), and the run is invalid.
-
Handling & Stability Risks
The chemical nature of 2-Heptanone-d5 presents a specific stability risk known as Enolization-Induced Washout .
-
The Risk: In the presence of moisture and trace acid/base, the ketone equilibrates with its enol form. If the solvent is protic (
, ), the on the -carbon is replaced by . -
Mitigation:
-
Store neat material at 4°C under Argon.
-
Use aprotic solvents (Acetonitrile, DMSO) for stock solutions.
-
If aqueous buffers are required, maintain neutral pH (pH 7.0) and minimize time between prep and injection.
-
References
-
National Institute of Standards and Technology (NIST). 2-Heptanone Mass Spectrum (Electron Ionization). NIST Chemistry WebBook, SRD 69. [Link]
-
Goyal, P., et al. Organocatalyzed α-Deuteration of Ketones and Bioactive Carbonyl Compounds Using D2O.[3] ChemistrySelect, 2025.[3] [Link][3]
-
Udgaonkar, A., et al. Deuterated solvent effects in the kinetics and thermodynamics of keto-enol tautomerization. Journal of Emerging Investigators, 2022. [Link]
Sources
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. 2-HEPTANONE-1,1,1,3,3-D5 [myskinrecipes.com]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. McLafferty Rearrangement - Chemistry Steps [chemistrysteps.com]
- 7. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
